molecular formula C19H22N4O3 B2803900 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone CAS No. 2034320-09-5

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone

Cat. No. B2803900
CAS RN: 2034320-09-5
M. Wt: 354.41
InChI Key: UWSAONNKYJSOGS-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of chemicals, which are known for their diverse range of biological activities.

Scientific Research Applications

Drug-likeness and Antimicrobial Activity

A study synthesized a library of compounds related to the specified chemical structure, focusing on their drug-likeness properties and antimicrobial activities. The research highlighted the synthesis process, characterized by NMR, mass spectroscopy, and elemental analysis, and evaluated the compounds for their in silico ADME prediction properties. The compounds exhibited good to moderate activity against bacterial and fungal strains, with some showing superior antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. This highlights the compound's potential as a candidate for further drug development due to its excellent drug-likeness properties and effectiveness against microbial infections (Pandya et al., 2019).

Synthesis and Evaluation for Antimicrobial Activities

Another study focused on the synthesis of derivatives involving the 1,2,4-oxadiazole ring and evaluated these for their antioxidant and antimicrobial activities. The research encompassed the synthesis methodology, quantitative structure–activity relationships (QSAR), and molecular docking to understand the compounds' interactions with microbial enzymes. The results identified compounds with significant antioxidant and antimicrobial activities, offering insights into designing and developing new antimicrobial agents with improved efficacy (Bassyouni et al., 2012).

Insecticidal Activity

Research into the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid revealed their potential insecticidal activity. This study provides an example of how structural modifications of the oxadiazole ring can lead to the development of compounds with practical applications in agriculture, highlighting the versatility of the chemical structure in addressing various needs beyond the pharmaceutical scope (Holla et al., 2004).

Crystal Structure and DFT Study

A detailed crystallographic and conformational analysis, supported by density functional theory (DFT) calculations, was conducted on compounds containing the boric acid ester intermediates with benzene rings, closely related to the chemical structure of interest. This study underscores the importance of structural and electronic properties in understanding the behavior and potential applications of such compounds in various scientific domains (Huang et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .

Biochemical Pathways

GPBAR1 is involved in the systemic regulation of multiple metabolic pathways . Its activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure . These effects contribute to the potential therapeutic benefits of this compound in treating metabolic and inflammatory diseases .

properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(14-4-2-1-3-5-14)22-9-6-15(7-10-22)19(25)23-11-8-16(12-23)17-20-13-26-21-17/h1-5,13,15-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSAONNKYJSOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(C2)C3=NOC=N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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